Dyrk1A-IN-1 is classified as a small molecule inhibitor targeting the DYRK family of kinases, specifically the class I member DYRK1A. This compound has been developed through structure-based drug design methods, emphasizing its selectivity and potency against DYRK1A activity. The compound's effectiveness is measured by its inhibitory concentration (IC50), which is reported at approximately 119 nM .
The synthesis of Dyrk1A-IN-1 involves a series of organic reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific synthetic routes are proprietary, general methods in synthesizing kinase inhibitors often involve:
The development process also includes optimization of pharmacokinetic properties to enhance bioavailability and brain penetration, which are critical for neurological applications.
The molecular structure of Dyrk1A-IN-1 encompasses a framework that allows for selective binding to the DYRK1A kinase domain. The crystal structure analysis reveals key interactions between Dyrk1A-IN-1 and the ATP-binding pocket of DYRK1A, which is essential for its inhibitory action.
Key structural features include:
The compound's structural data can be accessed through repositories such as the Protein Data Bank, where it is cataloged under specific identifiers .
Dyrk1A-IN-1 primarily functions through competitive inhibition of DYRK1A. This inhibition prevents phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways that are crucial for cell cycle progression and survival.
The reaction mechanism involves:
This mechanism highlights its potential as a therapeutic agent in conditions where DYRK1A activity contributes to disease pathology.
Dyrk1A-IN-1 exerts its effects by inhibiting DYRK1A's kinase activity, which is crucial for various cellular processes. The mechanism can be summarized as follows:
This inhibition can lead to altered cellular responses in cancer cells, potentially reducing their growth and survival rates.
Dyrk1A-IN-1 possesses several notable physical and chemical properties that contribute to its functionality as an inhibitor:
These properties are critical for ensuring effective delivery and action within biological systems.
Dyrk1A-IN-1 has significant potential applications in various fields:
DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) is a serine/threonine kinase encoded on chromosome 21 within the Down syndrome critical region (DSCR). It plays a pivotal role in neuronal development, cell cycle regulation, and synaptic plasticity. Haploinsufficiency of DYRK1A causes severe neurodevelopmental impairments, including autism spectrum disorder (ASD), microcephaly, intellectual disability, and motor deficits [5] [10]. These clinical manifestations arise from disrupted neural progenitor proliferation, as DYRK1A knockdown in human neural stem cells (hNSCs) reduces expression of extracellular matrix components (e.g., collagens) and dysregulates cell-cycle genes (e.g., p21, E2F2) [10]. Conversely, DYRK1A phosphorylates substrates like TAU protein and amyloid precursor protein (APP), directly linking it to Alzheimer’s disease (AD) pathology. In AD and Down syndrome (DS), DYRK1A-mediated TAU hyperphosphorylation at Thr212, Ser202, and Ser404 promotes neurofibrillary tangle formation [3] [9].
Table 1: DYRK1A-Associated Disorders and Key Pathogenic Mechanisms
Disorder | DYRK1A Status | Core Pathogenic Mechanisms |
---|---|---|
DYRK1A Syndrome | Haploinsufficiency | Impaired neural progenitor proliferation; dysregulated p21/E2F2; reduced brain size |
Down Syndrome | Overexpression (3x) | Premature neurogenesis; TAU/APP hyperphosphorylation; β-amyloid overproduction |
Alzheimer’s Disease | Overexpression | NFT formation via TAU phosphorylation; enhanced amyloidogenic APP cleavage |
Autism Spectrum Disorder | Haploinsufficiency | Synaptic plasticity defects; aberrant neural circuit formation |
In DS (trisomy 21), elevated DYRK1A gene dosage disrupts neurodevelopment by prematurely forcing neural progenitors into differentiation, reducing progenitor pool expansion and causing cortical thinning [1] [8]. DYRK1A overexpression also drives AD-like pathology in DS through two synergistic mechanisms:
Table 2: DYRK1A-Driven Molecular Pathology in Down Syndrome and Alzheimer’s Disease
Molecular Target | Effect of DYRK1A Overexpression | Pathogenic Consequence |
---|---|---|
TAU protein | Hyperphosphorylation at 11 residues (e.g., Ser202/Thr205) | Neurofibrillary tangle formation; microtubule destabilization |
APP | Phosphorylation at Thr668 | Increased β-secretase cleavage; Aβ40/A42 overproduction |
REST/NRSF | Phosphorylation-induced degradation | Derepression of neuronal genes; premature differentiation |
Cyclin D1 | Phosphorylation and degradation | Cell cycle arrest in G0/G1; reduced neural progenitor pools |
The dose-sensitive nature of DYRK1A—where both overexpression and deficiency cause pathology—makes it a compelling therapeutic target. Small-molecule inhibitors aim to:
Table 3: Clinically Exploitable Effects of DYRK1A Inhibition
Therapeutic Area | Mechanism of Action | Observed Outcomes |
---|---|---|
Neurodevelopmental | Restore neural progenitor proliferation | Increased brain size; improved cognitive function (preclinical) |
Neurodegenerative | Reduce TAU/APP phosphorylation | Lower NFT burden; decreased Aβ plaques |
Oncology | Disrupt G0 quiescence; inhibit DNA repair | Tumor growth inhibition; chemosensitization |
Metabolic | Promote nuclear retention of NFATc in β-cells | Enhanced β-cell proliferation; insulin secretion |
The structural basis for inhibition lies in DYRK1A’s kinase domain, where compounds like Dyrk1A-IN-1 bind the ATP pocket, forming hydrogen bonds with Leu241 and Lys188. This interaction prevents phosphorylation of downstream substrates [7] [9]. Future efforts focus on optimizing in vivo efficacy while minimizing off-target effects (e.g., GSK-3β inhibition).
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7